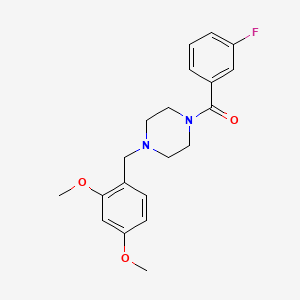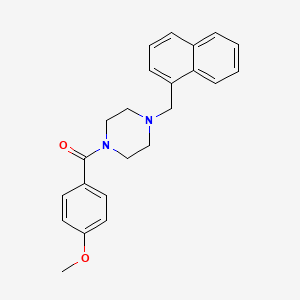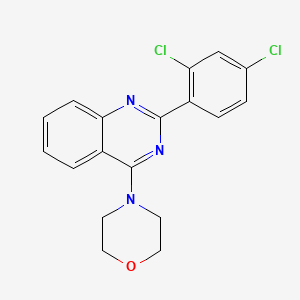
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
説明
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
作用機序
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It binds to the kinase domain of EGFR and prevents the phosphorylation of tyrosine residues, which are critical for downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit tumor angiogenesis and metastasis in animal models.
実験室実験の利点と制限
One advantage of using 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline in lab experiments is its specificity for EGFR tyrosine kinase inhibition, which allows for the study of the specific effects of EGFR inhibition on cancer cell growth and proliferation. However, one limitation of using this compound is its potential off-target effects on other tyrosine kinases, which could affect the interpretation of experimental results.
将来の方向性
1. Combination therapy: 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has shown promising results in preclinical studies as a single agent, but further studies are needed to determine its efficacy in combination with other cancer therapies.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Development of more potent inhibitors: Development of more potent EGFR inhibitors with fewer off-target effects could improve the efficacy and safety of EGFR-targeted therapies.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
In conclusion, this compound is a small molecule inhibitor of EGFR tyrosine kinase that has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells and has potential for use in combination with other cancer therapies. Further studies are needed to determine its efficacy and safety in human patients with cancer.
科学的研究の応用
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been widely used in scientific research to study the role of EGFR in cancer cell growth and proliferation. It has been shown to inhibit the phosphorylation of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This compound has also been used to study the effects of EGFR inhibition on tumor angiogenesis and metastasis.
特性
IUPAC Name |
4-[2-(2,4-dichlorophenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-12-5-6-13(15(20)11-12)17-21-16-4-2-1-3-14(16)18(22-17)23-7-9-24-10-8-23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLGKVZUGVULNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




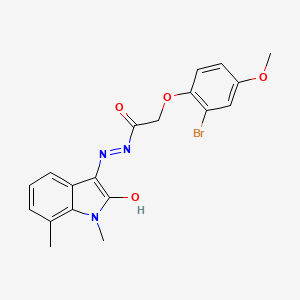
![N-(3-chlorophenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B3462753.png)
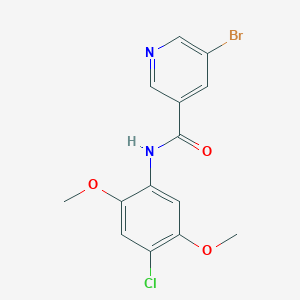
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3462761.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462767.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462773.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B3462792.png)

![dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate](/img/structure/B3462801.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3462807.png)

